2,4-Dibromo-5-fluoroanisole
Overview
Description
2,4-Dibromo-5-fluoroanisole, also known by its IUPAC name 1,5-dibromo-2-fluoro-4-methoxybenzene, is an organic compound belonging to the class of haloanisoles. It is derived from anisole (methoxybenzene), where two bromine atoms have replaced hydrogen atoms at positions 2 and 4 of the aromatic ring, and a fluorine atom has replaced a hydrogen atom at position 5. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It is often used in scientific research for studying reactions and synthesizing new compounds.
Mode of Action
It is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of sm coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Its unique properties make it valuable for studying reactions and synthesizing new compounds.
Action Environment
The success of sm coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-5-fluoroanisole plays a role in various biochemical reactions, particularly in nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing effects of the bromine atoms. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo metal-halogen exchange reactions with organometallic reagents, which are catalyzed by enzymes such as cytochrome P450. The nature of these interactions involves the deactivation of the aromatic ring towards electrophilic substitution reactions, making it susceptible to nucleophilic attack under harsh conditions.
Cellular Effects
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, which influences its binding affinity to target proteins and enzymes. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to light and air can lead to degradation, potentially altering its biochemical properties and effects on cellular function . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating proper storage and handling protocols .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may not exhibit significant biological activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response . High doses of this compound can cause cellular toxicity, including oxidative stress and apoptosis . Careful dosage optimization is essential to minimize adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II biotransformation reactions. Enzymes such as cytochrome P450 catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can undergo conjugation reactions with glutathione or other cofactors, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilicity, enhanced by the fluorine atom, allows it to accumulate in lipid-rich compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Localization to these compartments can affect the compound’s activity and function, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluoroanisole typically involves a reaction between 2,4-dibromophenol and 5-fluoroanisole in the presence of a catalyst. The reaction conditions often include:
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Organic solvents such as dichloromethane or chloroform.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Purification: The resulting product can be purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Industrial methods also emphasize safety and environmental considerations, such as the use of less hazardous solvents and efficient waste management systems.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-fluoroanisole undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The deactivated aromatic ring might be susceptible to nucleophilic aromatic substitution reactions under harsh conditions.
Metal-Halogen Exchange: The bromine atoms might be susceptible to replacement by other halides or organometallic reagents under appropriate conditions.
Debromination: Under strong reducing conditions, the C-Br bonds might be cleaved to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Metal-Halogen Exchange: Organometallic reagents like n-butyllithium or Grignard reagents in anhydrous conditions.
Debromination: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products with substituted nucleophiles at the bromine positions.
Metal-Halogen Exchange: Products with different halides or organometallic groups.
Debromination: Products with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-5-fluoroanisole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving the interaction of haloanisoles with biological systems, although specific biological applications are limited.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Dibromoanisole: Similar structure but lacks the fluorine atom at position 5.
2,5-Dibromoanisole: Similar structure but lacks the fluorine atom and has bromine atoms at positions 2 and 5.
2,4-Difluoroanisole: Similar structure but lacks the bromine atoms and has fluorine atoms at positions 2 and 4.
Uniqueness: The combination of these substituents provides a distinct set of properties that can be leveraged in various synthetic and industrial processes.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMNYYKSURFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479675 | |
Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-16-7 | |
Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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